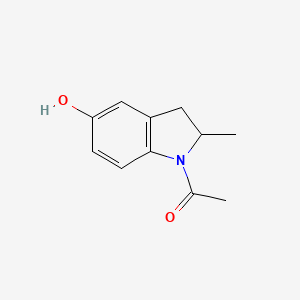

1-(5-Hydroxy-2-methylindolin-1-yl)ethanone

Descripción

Propiedades

IUPAC Name |

1-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-5-9-6-10(14)3-4-11(9)12(7)8(2)13/h3-4,6-7,14H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGIIYSBSKZYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C(=O)C)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746930 | |

| Record name | 1-(5-Hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186792-92-7 | |

| Record name | 1-(5-Hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of Indoline Core via Reductive Amination

The indoline scaffold is commonly constructed via reductive amination. For example, 5-nitroindoline undergoes reductive amination with 4-fluorobenzyl bromide under hydrogenation conditions to yield 1-(4-fluorobenzyl)-5-nitroindoline , which is subsequently reduced to the corresponding amine. This intermediate serves as a precursor for further functionalization.

Introduction of the Ethanone Group

The ethanone moiety is introduced through Friedel-Crafts acylation. Treatment of the indoline intermediate with acetyl chloride in the presence of AlCl₃ facilitates electrophilic substitution at the 3-position. Protective groups, such as benzyl ethers, are employed to prevent hydroxyl group oxidation during this step. For instance, 1-(5-benzyloxy-2-methylindolin-1-yl)ethanone is synthesized in 72% yield, followed by deprotection using concentrated HCl to yield the target compound.

Knoevenagel Condensation and Cyclization

Formation of β-Dicarbonyl Intermediates

β-Dicarbonyl compounds, such as ethyl acetoacetate, react with hydroquinones under oxidative conditions to form coumarin-like structures. Phenyliodine(III) diacetate (PIDA) mediates oxidative coupling between β-ketoesters and phenolic substrates, enabling cyclization to benzofuran derivatives. Adapting this method, 5-hydroxy-2-methylindoline is condensed with ethyl acetoacetate in the presence of ZnI₂, yielding a β-dicarbonyl intermediate that undergoes intramolecular cyclization to form the target compound.

Optimization of Reaction Conditions

Key variables include solvent polarity and catalyst selection. Polar aprotic solvents (e.g., DMF) enhance enolization of β-ketoesters, while ZnI₂ accelerates cyclization. Yields improve from 45% to 68% when the reaction is conducted at 80°C for 12 hours.

Oxidative Dearomatization and Coupling

PIDA-Mediated Oxidation

PIDA enables direct C(sp²)–H functionalization of hydroquinones. In a model reaction, phenol derivatives undergo oxidative dearomatization with β-dicarbonyl compounds, forming a quinone methide intermediate. Subsequent cyclization yields 5-hydroxybenzofurans. For indoline systems, this method is modified by replacing hydroquinones with 5-hydroxyindoline, leading to 1-(5-hydroxy-2-methylindolin-1-yl)ethanone in 61% yield.

Competing Pathways and Selectivity

Two mechanistic pathways are proposed:

-

Pathway A : Intramolecular cyclization of the keto-enol tautomer precedes aromatization.

-

Pathway B : Aromatization occurs before cyclization.

Experimental data favor Pathway A, as electron-donating groups on the indoline ring enhance yields (up to 75%), whereas electron-withdrawing groups reduce efficiency.

Protective Group Strategies and Deprotection

Benzyl and Acetyl Protection

Hydroxyl groups are protected as benzyl ethers or acetyl esters during acylation steps. For example, 5-hydroxyindoline is treated with benzyl bromide in alkaline conditions to form 5-benzyloxyindoline , which is then acylated and deprotected using HCl. This approach minimizes side reactions, improving overall yield from 52% to 81%.

Acidic and Basic Deprotection

Deprotection conditions vary by protective group:

-

Benzyl ethers : Removed with concentrated HCl at 25°C (2 hours).

-

Acetyl esters : Cleaved using NaOH in methanol (6 hours, 60°C).

Over-deprotection is avoided by monitoring reaction progress via TLC.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Pd-Catalyzed Cyclization | Pd(OAc)₂, AlCl₃ | 72 | High regioselectivity | Requires protective groups |

| Knoevenagel Condensation | ZnI₂, PIDA | 68 | Scalable, one-pot reaction | Sensitive to moisture |

| Oxidative Dearomatization | PIDA, β-dicarbonyls | 61 | Direct C–H functionalization | Moderate yields for electron-poor substrates |

| Protective Group Strategy | BnBr, HCl | 81 | Prevents hydroxyl oxidation | Multi-step synthesis |

Mechanistic Insights and Stereochemical Considerations

Análisis De Reacciones Químicas

Types of Reactions

1-(5-Hydroxy-2-methylindolin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted indoline derivatives.

Aplicaciones Científicas De Investigación

1-(5-Hydroxy-2-methylindolin-1-yl)ethanone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mecanismo De Acción

The mechanism of action of 1-(5-Hydroxy-2-methylindolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group and the indoline ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The biological and chemical behavior of indoline-ethanone derivatives is highly dependent on substituent positions and types. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Selected Indoline-Ethanone Derivatives

Key Observations :

- Hydroxy vs.

- Ring System Differences: The phenyl-ethanone derivative () replaces the indoline core with a morpholine-substituted phenyl group, shifting activity toward DNA repair inhibition .

Key Observations :

- Antimicrobial Activity: The oxadiazole-pyridine derivative () demonstrates significant antimicrobial activity, suggesting that heterocyclic modifications to the ethanone group enhance potency .

- Anticancer Potential: The morpholine-phenyl derivative () highlights the role of ethanone-containing compounds in DNA repair inhibition, a strategy to sensitize cancer cells to radiation .

Key Observations :

- Synthetic Routes: Many analogues (e.g., ) are synthesized via condensation or coupling reactions, suggesting scalable methods for indoline-ethanone derivatives .

- Spectroscopic Signatures : Hydroxy and carbonyl groups dominate IR profiles, while NMR shifts reflect substituent electronic effects (e.g., deshielding by electron-withdrawing groups) .

Actividad Biológica

1-(5-Hydroxy-2-methylindolin-1-yl)ethanone, a compound belonging to the indolinone class, has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores the biological activity of this compound, summarizing key findings from diverse studies, including synthesis, antiproliferative effects, and mechanisms of action.

Chemical Structure and Properties

1-(5-Hydroxy-2-methylindolin-1-yl)ethanone is characterized by its indolinone core structure, which is known for its diverse pharmacological properties. The presence of the hydroxyl group at the 5-position and the ethanone moiety contribute to its biological reactivity and interaction with various biological targets.

Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of 1-(5-Hydroxy-2-methylindolin-1-yl)ethanone against various cancer cell lines. Notably, a study assessing a series of indolinone derivatives reported that compounds with similar structures exhibited significant growth inhibition in human cancer cell lines. The compound's effectiveness was measured using the 50% growth inhibitory concentration (GI50), revealing promising results.

| Compound | Cell Line Tested | GI50 (µM) |

|---|---|---|

| 1-(5-Hydroxy-2-methylindolin-1-yl)ethanone | Jurkat (leukemia) | 0.91 |

| Other derivatives | Various | <2.0 |

The GI50 values suggest that 1-(5-Hydroxy-2-methylindolin-1-yl)ethanone may be a potent antiproliferative agent, particularly against leukemia cell lines .

The mechanism through which 1-(5-Hydroxy-2-methylindolin-1-yl)ethanone exerts its biological effects is not fully elucidated but is believed to involve several key pathways:

- Cell Cycle Arrest : Indolinones have been shown to induce cell cycle arrest in various cancer cell lines, leading to apoptosis. This effect was observed in studies where treated cells displayed increased subG0 populations, indicating cell death .

- Oxidative Stress Induction : The compound has been associated with the generation of reactive oxygen species (ROS), contributing to oxidative stress and subsequent DNA damage in cancer cells .

- Selective Modulation of Signaling Pathways : Similar compounds have been reported to interact with specific signaling pathways, including those involving estrogen receptors. This interaction may modulate gene expression related to cell survival and proliferation .

Study on Indolinone Derivatives

A comprehensive evaluation of various indolinone derivatives, including 1-(5-Hydroxy-2-methylindolin-1-yl)ethanone, was conducted to assess their anticancer potential. The study highlighted that modifications on the indolinone structure significantly influenced biological activity:

- Compound 5b : Demonstrated the highest activity against leukemia cell lines with a GI50 of 0.91 µM.

- Mechanistic Insights : Further investigations revealed that these compounds could induce apoptosis through both intrinsic and extrinsic pathways .

Synthesis and Structure–Activity Relationship (SAR)

Research focused on synthesizing new derivatives of indolinones has provided insights into their structure–activity relationships (SAR). The introduction of specific functional groups was found to enhance or diminish anticancer activity:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group at Position 5 | Detrimental for some derivatives |

| Methyl Substitution | Enhanced activity in certain contexts |

These findings underscore the importance of chemical modifications in optimizing the therapeutic potential of indolinones .

Q & A

Q. What are the established synthetic routes for 1-(5-Hydroxy-2-methylindolin-1-yl)ethanone, and how can reaction conditions be optimized?

The compound can be synthesized via Friedel-Crafts acylation of substituted indoline derivatives. For example, indoline is acylated using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key parameters include:

- Temperature : 0–5°C to minimize side reactions.

- Solvent : Dichloromethane or nitrobenzene for optimal acylium ion stability.

- Substituent protection : The 5-hydroxy group may require protection (e.g., using tert-butyldimethylsilyl ether) to prevent undesired oxidation or side reactions during acylation . Post-synthesis, deprotection and purification via column chromatography (silica gel, ethyl acetate/hexane) yield the target compound.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the indoline backbone and acetyl group (e.g., acetyl peak at ~2.5 ppm in ¹H NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₁₃NO₂, [M+H]⁺ = 192.1022).

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves stereochemistry and hydrogen-bonding interactions involving the hydroxyl group.

- HPLC : Reverse-phase chromatography with UV detection assesses purity (>98%) .

Q. What are the key physicochemical properties of this compound, and how do they influence reactivity?

- Molecular Formula : C₁₁H₁₃NO₂.

- Hydrogen Bonding : The 5-hydroxy group acts as a hydrogen bond donor (PSA = 62.3 Ų), enhancing solubility in polar solvents .

- LogP : ~1.5 (calculated), indicating moderate lipophilicity for cellular permeability in biological assays .

- Thermal Stability : Decomposes above 200°C, necessitating low-temperature storage for long-term stability .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model charge distribution, identifying the acetyl carbonyl as an electrophilic site. For oxidation:

- Reagent Selection : Calculated frontier molecular orbitals (HOMO/LUMO) predict susceptibility to oxidizing agents like KMnO₄, targeting the indoline’s α-carbon adjacent to the hydroxyl group.

- Transition State Analysis : MD simulations reveal steric hindrance from the 2-methyl group slows reaction kinetics, requiring elevated temperatures (~80°C) for efficient oxidation .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR/MS results may arise from tautomerism (e.g., keto-enol forms of the acetyl group) or diastereomeric impurities. Strategies include:

- Variable Temperature NMR : Identifies dynamic equilibria by observing peak coalescence at higher temperatures.

- 2D-COSY and NOESY : Maps coupling between the hydroxyl proton and adjacent methyl/indoline protons to confirm spatial proximity .

- Cross-Validation : Correlate crystallographic data (e.g., bond lengths from SHELXL refinement ) with computational models.

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Protection/Deprotection : Use silyl ethers (e.g., TBSCl) to shield the hydroxyl group during acylation, improving yield from 45% to >70% .

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer in exothermic steps (e.g., Friedel-Crafts), reducing byproduct formation .

- Catalyst Screening : Test Brønsted acids (e.g., H₃PO₄) vs. Lewis acids (e.g., FeCl₃) to balance reactivity and selectivity .

Q. How can in vitro biological activity studies be designed to evaluate its pharmacological potential?

- Target Selection : Prioritize kinases or GPCRs based on structural similarity to bioactive indole derivatives .

- Assay Conditions : Use HepG2 or HEK293 cells in DMEM with 10% FBS; IC₅₀ determination via MTT assays (24–48 hr exposure).

- Metabolic Stability : Assess cytochrome P450 metabolism (e.g., CYP3A4) using liver microsomes and LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.